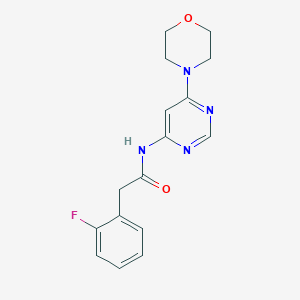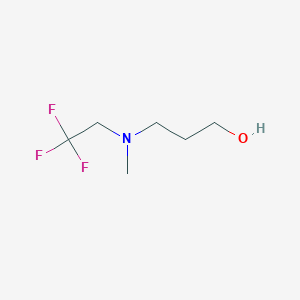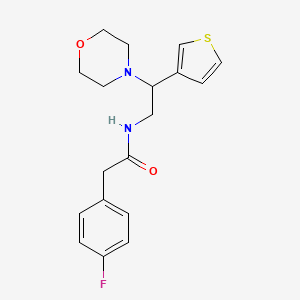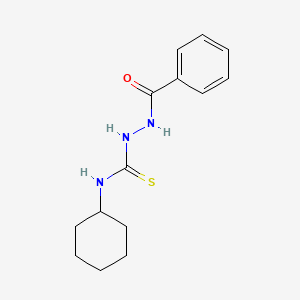![molecular formula C19H24N4O2 B2908102 (4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034483-66-2](/img/structure/B2908102.png)
(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: is a complex organic compound that has garnered interest in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a methoxyphenyl group and a benzo[d]imidazole moiety, making it a unique structure with diverse reactivity and biological activity.
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptor . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptor . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Biochemical Pathways
The compound’s interaction with the alpha1-adrenergic receptor affects the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences the levels of endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . Six compounds exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists .
Result of Action
The compound’s action results in changes in the contraction of smooth muscles in various parts of the body, influencing conditions such as hypertension, cardiac arrhythmias, and prostate hyperplasia . It also affects the levels of certain neurotransmitters, potentially influencing neurological conditions .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. These can include factors such as pH, temperature, oxygen, and carbon dioxide supply, as well as nutrients in the medium . .
生化分析
Biochemical Properties
(4-(2-methoxyphenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone: plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors . These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The compound interacts with these receptors by binding to them, which can either activate or block their function, depending on the specific context .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which in turn affects muscle contraction and other cellular activities .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with alpha1-adrenergic receptors . This binding can result in either the inhibition or activation of these receptors, leading to downstream effects on gene expression and enzyme activity . The compound’s structure allows it to fit into the receptor’s binding site, thereby influencing the receptor’s conformation and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites, which in turn influence the compound’s overall activity and efficacy .
Transport and Distribution
The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments, which can impact its activity and function .
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects more efficiently .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and the subsequent introduction of the methoxyphenyl group1{The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl ...[{{{CITATION{{{_2{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process would also involve purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The methoxy group can be oxidized to form a hydroxyl group.
Reduction: : The imidazole ring can be reduced to form a more saturated structure.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed
Oxidation: : Formation of 2-hydroxyphenyl derivatives.
Reduction: : Formation of tetrahydrobenzo[d]imidazole derivatives.
Substitution: : Formation of various substituted piperazine derivatives.
科学研究应用
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its interaction with various biological targets, including receptors and enzymes.
Medicine: : It has potential therapeutic applications, particularly in the treatment of neurological and cardiovascular disorders.
Industry: : It can be used in the development of new materials and chemical processes.
相似化合物的比较
This compound is structurally similar to other piperazine and benzo[d]imidazole derivatives, such as trazodone and naftopidil[_{{{CITATION{{{_1{The Therapeutic Potential of 2-{4-(2-methoxyphenyl)piperazin-1-yl .... its unique substitution pattern and molecular structure give it distinct properties and potential applications. Other similar compounds include:
Trazodone: : Used as an antidepressant and anxiolytic.
Naftopidil: : Used as an alpha1-adrenergic receptor antagonist for treating benign prostatic hyperplasia.
Urapidil: : Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
属性
IUPAC Name |
[4-(2-methoxyphenyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-18-5-3-2-4-17(18)22-8-10-23(11-9-22)19(24)14-6-7-15-16(12-14)21-13-20-15/h2-5,13-14H,6-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAONIAXWYCBYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCC4=C(C3)NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(1-benzoylpiperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2908020.png)



![1-(2,3-dimethylphenyl)-4-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2908030.png)

![2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide](/img/structure/B2908032.png)


![Ethyl 2-(furan-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2908037.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/new.no-structure.jpg)

